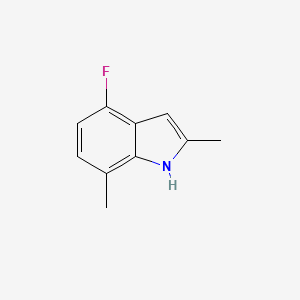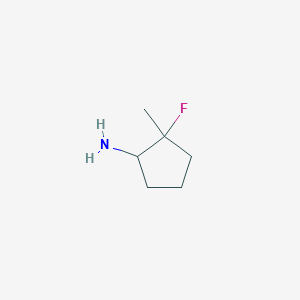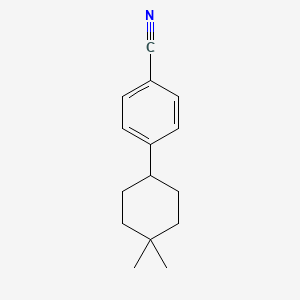![molecular formula C15H17NO3 B12833788 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione](/img/structure/B12833788.png)
7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione is a spirocyclic compound characterized by its unique structure, which includes a benzyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing spiro) ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione typically involves the reaction of benzylamine with a suitable cyclic anhydride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decane-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
Uniqueness
7-Benzyl-2-oxa-7-azaspiro[4.5]decane-1,3-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
9-benzyl-2-oxa-9-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-9-15(14(18)19-13)7-4-8-16(11-15)10-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Clé InChI |
VBDSTZDBRRERPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=O)OC2=O)CN(C1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
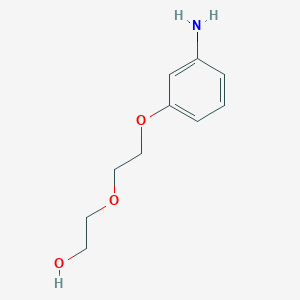
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
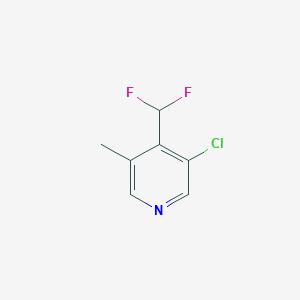
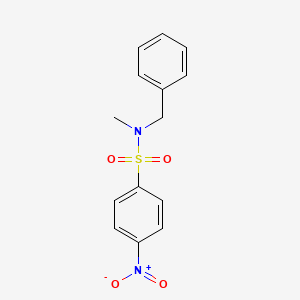
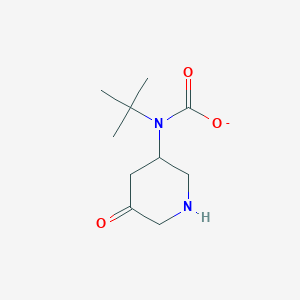

![1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone](/img/structure/B12833758.png)
![calcium;10,16-bis(4-tert-butylphenyl)-13-oxido-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12833760.png)
